molecular formula C10H9NO3S B166668 Probenazole CAS No. 27605-76-1

Probenazole

Cat. No. B166668
CAS RN: 27605-76-1
M. Wt: 223.25 g/mol
InChI Key: WHHIPMZEDGBUCC-UHFFFAOYSA-N
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Description

Probenazole is a member of the class of 1,2-benzothiazoles that is 1,2-benzothiazole 1,1-dioxide substituted at position 3 by an allyloxy group. It is a fungicide used to control rice blast. It has a role as a plant activator and an antifungal agrochemical .


Synthesis Analysis

Probenazole synthesis involves the removal of potassium chloride by filtration, and then controlling the temperature not to exceed 100 degrees. The excess allyl alcohol is distilled off. The residue is cooled to 0 degrees to obtain probenazole . In addition, probenazole has been found to induce systemic-acquired resistance (SAR) in plants through enhanced accumulation of salicylic acid (SA). Plants synthesize SA by either a pathway that uses phenylalanine as substrate or another that involves isochorismate .


Molecular Structure Analysis

The molecular formula of Probenazole is C10H9NO3S. Its molecular weight is 223.25. The percent composition is C 53.80%, H 4.06%, N 6.27%, O 21.50%, S 14.37% .


Chemical Reactions Analysis

Probenazole application significantly affects the metabolic profile of rice seedlings, and the effect is proportionally leveraged with the increase of probenazole concentration. Probenazole resulted in a change of 54 metabolites. Salicylic acid, γ-aminobutyrate, shikimate and several other primary metabolites related to plant resistance were significantly up-regulated and some metabolites such as phenylalanine, valine and proline were down-regulated in probenazole-treated seedlings .


Physical And Chemical Properties Analysis

Probenazole appears as a solid in its physical state. It is a crystalline solid .

Scientific Research Applications

Induction of Disease Resistance in Rice

Probenazole is primarily used to prevent rice blast disease by inducing or bolstering endogenous plant defenses. This effect was linked to the expression of the RPR1 gene in rice, which has structural similarity with known disease resistance genes and is upregulated by probenazole treatment (Sakamoto et al., 1999).

Enhancement of Salicylic Acid Accumulation

Probenazole treatment in adult rice plants leads to increased accumulation of salicylic acid, which in turn confers resistance to Magnaporthe grisea, the blast fungus. This process is age-dependent, being more effective in adult plants (Iwai et al., 2007).

Gene Expression Modification

Probenazole treatment in rice plants causes significant changes in gene expression. Research using cDNA microarray analysis revealed that several genes, including those related to disease resistance and pathogenesis, were overexpressed in probenazole-treated plants compared to untreated controls (Shimono et al., 2003).

Probenazole-Inducible Genes in Rice

A probenazole-inducible gene in rice, PBZ1, was identified and characterized. It was found to be significantly homologous with intracellular pathogenesis-related (IPR) proteins. PBZ1's mRNA accumulation was notably induced by inoculation with rice blast fungus, though not by wounding (Midoh & Iwata, 1996).

Metabolic Mechanism of Plant Defense

Probenazole triggers a significant change in the metabolic profile of rice seedlings. It up-regulates several primary metabolites related to plant resistance, such as salicylic acid and γ-aminobutyrate, elucidating a metabolic pathway induced by probenazole for resistance against M. grisea infection (Wu et al., 2021).

Broad Spectrum Disease Resistance

Probenazole and its metabolite saccharin have been shown to induce broad-spectrum disease resistance in plants. For instance, they promote the appearance of local lesions by tobacco mosaic virus and reduce lesion size in tobacco (Koganezawa et al., 1998).

Synthesis of Salicylic Acid in Arabidopsis

In Arabidopsis, probenazole enhances the accumulation of salicylic acid predominantly through the isochorismate-mediated pathway. This suggests a novel mode of action for probenazole in plant defense activation (Yu et al., 2010).

Novel Action in Systemic Acquired Resistance

Probenazole induces systemic acquired resistance (SAR) in Arabidopsis, showing a novel type of action. It activates defense responses via the salicylic acid/NPR1-mediated signaling pathway (Yoshioka et al., 2001).

Safety And Hazards

When handling Probenazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Probenazole has been widely used for controlling rice blast primarily by inducing disease resistance of the plant. Future research could focus on investigating the mechanism of induced plant defense and the metabolic pathway of rice seedlings induced by probenazole treatment regarding the resistance to M. grisea infection .

properties

IUPAC Name

3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHIPMZEDGBUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058048
Record name Probenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Probenazole

CAS RN

27605-76-1
Record name Probenazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Probenazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probenazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROBENAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB5BLX49H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
N Midoh, M Iwata - Plant and cell physiology, 1996 - academic.oup.com
… probenazole or light exposure. However, the function of the corresponding gene is unknown and other probenazole-… Here, we describe the isolation of a cDNA clone of a probenazole-…
Number of citations: 256 academic.oup.com
K Yoshioka, H Nakashita, DF Klessig… - The Plant …, 2001 - Wiley Online Library
Probenazole (PBZ; 3‐allyloxy‐1,2‐benzisothiazole‐1,1‐dioxide), which is the active ingredient in Oryzemate, has been used widely in Asia to protect rice plants against the rice blast …
Number of citations: 251 onlinelibrary.wiley.com
渡辺哲郎, 五十嵐弘, 松本邦臣, 関誠夫… - Journal of Pesticide …, 1977 - jlc.jst.go.jp
A new type chemical for rice blast control, probenazole (… that probenazole showed excellent effects with doses less than 200g per 10ares. These findings indicate that probenazole may …
Number of citations: 114 jlc.jst.go.jp
T Iwai, S Seo, I Mitsuhara, Y Ohashi - Plant and Cell Physiology, 2007 - academic.oup.com
Probenazole (PBZ) is the active ingredient of Oryzemate, an agrochemical which is used for the protection of rice plants from Magnaporthe grisea (blast fungus). While PBZ was …
Number of citations: 138 academic.oup.com
H Nakashita, K Yoshioka, M Yasuda, T Nitta… - … and Molecular Plant …, 2002 - Elsevier
Systemic acquired resistance (SAR) is a potent innate immunity system in plants that is effective against a broad range of pathogens. SAR development in dicotyledonous plant such as …
Number of citations: 123 www.sciencedirect.com
N Tanaka, M Matsuoka, H Kitano… - Plant, Cell & …, 2006 - Wiley Online Library
A recessive gibberellin (GA)‐insensitive dwarf mutant of rice, gibberellin‐insensitive dwarf1 (gid1), has been identified, which shows a severe dwarf phenotype and contains high …
Number of citations: 111 onlinelibrary.wiley.com
M Iwata - Pesticide outlook, 2001 - pubs.rsc.org
… Our studies show that probenazole activates the disease defence system of a plant – an unusual … By activating the plant defence system, probenazole alters the balance of the plant–…
Number of citations: 70 pubs.rsc.org
ST Kim, SG Kim, YH Kang, Y Wang… - Journal of proteome …, 2008 - ACS Publications
Numerous reports have predicted/hypothesized a role for probenazole-induced protein (PBZ1) as a molecular marker in rice self-defense mechanism. However, the precise function of …
Number of citations: 74 pubs.acs.org
SG Kim, ST Kim, Y Wang, S Yu, IS Choi, YC Kim… - Molecules and …, 2011 - Springer
Cell death is an important process of plant responses to development and biotic/abiotic stresses. In rice plants, PBZ1, a PR10 family protein, has been shown to accumulate in tissues …
Number of citations: 83 link.springer.com
D Zhang, Z Zhu, J Gao, X Zhou, S Zhu… - Journal of Integrative …, 2021 - Wiley Online Library
Endogenous salicylic acid (SA) regulates leaf senescence, but the underlying mechanism remains largely unexplored. The exogenous application of SA to living plants is not efficient …
Number of citations: 29 onlinelibrary.wiley.com

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